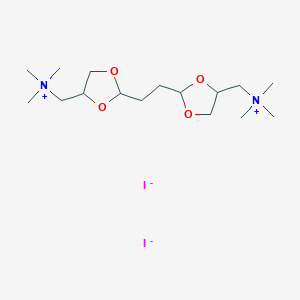
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide, also known as ETDI, is a quaternary ammonium salt that has been widely used in scientific research. It is a type of crosslinking agent that can be used in various fields such as biomedicine, materials science, and chemistry.
Mecanismo De Acción
The mechanism of action of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide involves the formation of covalent bonds between the quaternary ammonium group of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide and the functional groups of biomolecules. This process leads to the crosslinking of biomolecules and the formation of a stable network. The crosslinked biomolecules exhibit improved mechanical properties, such as increased stiffness and strength.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide depend on the type of biomolecule that is crosslinked. For example, crosslinking of collagen and gelatin can enhance their mechanical properties and improve their stability. Crosslinking of DNA can increase its resistance to enzymatic degradation. Crosslinking of polysaccharides can improve their water retention properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in lab experiments include its ability to crosslink various biomolecules, its low toxicity, and its ease of use. However, there are also some limitations to using (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide, such as its sensitivity to pH and temperature, and its potential to form non-specific crosslinks.
Direcciones Futuras
There are many future directions for the use of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in scientific research. Some potential applications include:
1. Development of novel biomaterials with improved mechanical properties and biocompatibility.
2. Synthesis of new types of nanoparticles with improved drug delivery properties.
3. Modification of the surface properties of medical devices to improve their performance.
4. Use of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide as a crosslinking agent in the preparation of novel polymers and resins.
5. Investigation of the potential of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in the field of regenerative medicine.
Conclusion:
In conclusion, (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide is a versatile crosslinking agent that has been widely used in scientific research. It has many potential applications in various fields such as biomedicine, materials science, and chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide have been discussed in this paper.
Métodos De Síntesis
The synthesis of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide can be achieved by reacting trimethylamine with ethylene glycol dimethyl ether in the presence of iodine. The resulting product is then purified by recrystallization. The chemical structure of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide is shown below:
Aplicaciones Científicas De Investigación
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been extensively used in scientific research due to its ability to crosslink various biomolecules, such as proteins, DNA, and polysaccharides. It can also be used to modify the surface properties of materials, such as enhancing the hydrophilicity and biocompatibility of polymers. (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used in a variety of applications, including:
1. Biomedical applications: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used to crosslink collagen and gelatin for tissue engineering applications. It has also been used to modify the surface properties of medical devices, such as catheters and stents.
2. Materials science: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used to crosslink hydrogels for drug delivery and wound healing applications. It has also been used to modify the surface properties of nanoparticles and to synthesize novel materials, such as dendrimers.
3. Chemistry: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used as a crosslinking agent in the synthesis of polymers and resins. It has also been used in the preparation of ion-exchange resins and as a catalyst in various chemical reactions.
Propiedades
Número CAS |
15483-60-0 |
|---|---|
Nombre del producto |
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide |
Fórmula molecular |
C16H34I2N2O4 |
Peso molecular |
572.26 g/mol |
Nombre IUPAC |
trimethyl-[[2-[2-[4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2O4.2HI/c1-17(2,3)9-13-11-19-15(21-13)7-8-16-20-12-14(22-16)10-18(4,5)6;;/h13-16H,7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
MJCXIBKSEYPUGT-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CC1COC(O1)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
C[N+](C)(C)CC1COC(O1)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
Sinónimos |
P-227 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



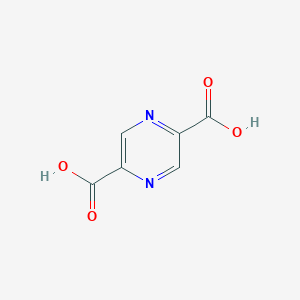
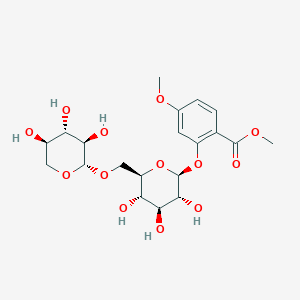

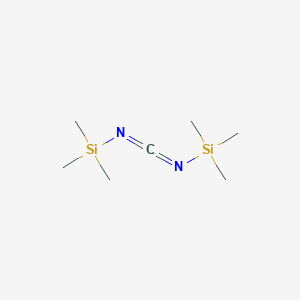
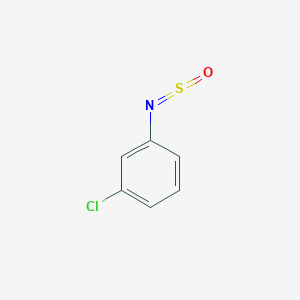
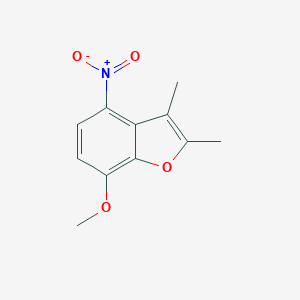

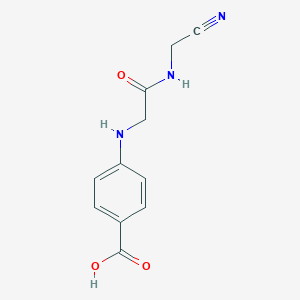
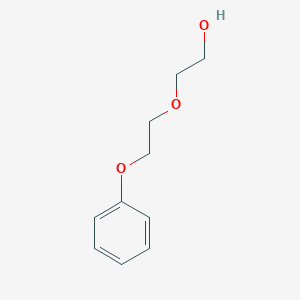
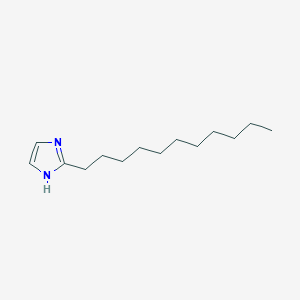
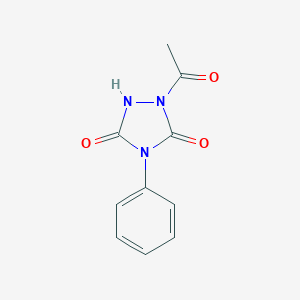
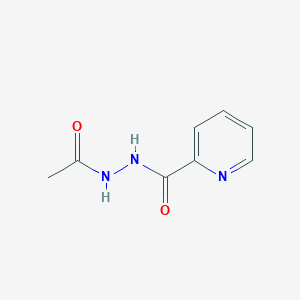
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
